2-(Trifluoromethyl)nicotinoyl chloride

Catalog No.
S828783
CAS No.
119899-27-3
M.F
C7H3ClF3NO
M. Wt
209.552
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)nicotinoyl chloride

CAS Number

119899-27-3

Product Name

2-(Trifluoromethyl)nicotinoyl chloride

IUPAC Name

2-(trifluoromethyl)pyridine-3-carbonyl chloride

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.552

InChI

InChI=1S/C7H3ClF3NO/c8-6(13)4-2-1-3-12-5(4)7(9,10)11/h1-3H

InChI Key

LOMWLEQMDWJIIF-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(F)(F)F)C(=O)Cl

2-(Trifluoromethyl)nicotinoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to the nicotinoyl moiety. Its molecular formula is C7_7H4_4ClF3_3N2_2O, and it has a molecular weight of approximately 209.57 g/mol. The compound is notable for its unique structure, which contributes to its reactivity and potential applications in medicinal chemistry and agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

As 2-(Trifluoromethyl)nicotinoyl chloride is likely a synthetic intermediate, a specific mechanism of action in biological systems is not applicable.

  • Corrosive: Acyl chlorides can irritate or damage skin, eyes, and mucous membranes upon contact.
  • Lachrymator: They can cause tearing and eye irritation due to the release of hydrogen chloride fumes.
  • Reacts with water: The reaction with water releases hydrochloric acid fumes, further increasing irritation and potential for burns.
Due to its electrophilic nature. Key types of reactions include:

  • Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
  • Hydrolysis: In the presence of water or aqueous base, it can be hydrolyzed to yield 2-(trifluoromethyl)nicotinic acid.
  • Coupling Reactions: This compound can participate in coupling reactions with aryl or alkyl halides using palladium catalysts to form biaryl or alkyl-aryl derivatives.

The biological activity of 2-(trifluoromethyl)nicotinoyl chloride is influenced by its electronic properties due to the trifluoromethyl group. Studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development. Its ability to penetrate cell membranes enhances its potential effectiveness as a therapeutic agent .

Several synthesis methods exist for producing 2-(trifluoromethyl)nicotinoyl chloride:

  • Chlorination of Nicotinic Acid Derivatives: A common method involves chlorinating 2-(trifluoromethyl)nicotinic acid using thionyl chloride or oxalyl chloride under reflux conditions in an inert solvent like dichloromethane.
  • Industrial Production: In industrial settings, large-scale chlorination processes are employed, optimized for high yield and purity. The product is purified through distillation or recrystallization techniques.

2-(Trifluoromethyl)nicotinoyl chloride has potential applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders and infections.
  • Agrochemicals: The compound can be used in developing pesticides and herbicides due to its biological activity.
  • Material Science: It may find applications in creating new materials with specific properties due to its unique chemical structure .

Interaction studies focus on how 2-(trifluoromethyl)nicotinoyl chloride interacts with biological targets. These studies typically examine:

  • Enzyme Inhibition: The compound's ability to inhibit specific enzymes can modulate biochemical pathways.
  • Receptor Binding: Its lipophilicity allows it to penetrate cell membranes effectively, influencing its interaction with cellular receptors .

Several compounds share structural similarities with 2-(trifluoromethyl)nicotinoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-6-(trifluoromethyl)nicotinamideC7_7H5_5ClF3_3N2_2OAmide form; potentially different biological activity
6-Chloro-2-(trifluoromethyl)nicotinoyl chlorideC7_7H4_4ClF3_3NODifferent position of chlorine; may exhibit varying reactivity
6-(Trifluoromethyl)nicotinoyl chlorideC7_7H3_3ClF3_3NOLacks chlorine at position 2; may have different pharmacological properties

Uniqueness

The uniqueness of 2-(trifluoromethyl)nicotinoyl chloride lies in the combination of the trifluoromethyl group and the nicotinoyl structure, which enhances its reactivity and specificity in

Core Synthesis Routes

Chlorination of 2-(Trifluoromethyl)nicotinic Acid Derivatives

The most direct route involves converting 2-(trifluoromethyl)nicotinic acid to its acyl chloride using chlorinating agents.

Reagents and Conditions

  • Thionyl chloride (SOCl₂):
    • Standard protocol: Refluxing nicotinic acid with excess SOCl₂ (3–5 equiv) in dichloromethane (DCM) or toluene for 2–4 hours.
    • Catalytic dimethylformamide (DMF) accelerates the reaction by forming a Vilsmeier intermediate, reducing reaction time to 1 hour.
    • Typical yields: 85–92%.
  • Oxalyl chloride [(COCl)₂]:
    • Operates at room temperature with DMF catalysis.
    • Advantages: Mild conditions, no solvent removal required.
    • Yields: 78–88%.

Mechanistic Insights
Thionyl chloride reacts with carboxylic acids via nucleophilic acyl substitution, releasing SO₂ and HCl. DMF enhances electrophilicity by generating chloro-dimethyliminium intermediates.

Comparative Data

ReagentTemperature (°C)Time (h)Yield (%)
SOCl₂ (neat)80–1102–485–92
SOCl₂ + DMF25–401–288–94
(COCl)₂ + DMF20–252–378–88

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and safety.

Key Approaches

  • Batch Reactors with SOCl₂:
    • Large-scale reactions use corrosion-resistant reactors (e.g., Hastelloy C-276) to handle SOCl₂’s corrosivity.
    • Post-reaction distillation isolates the product, with SO₂ and HCl scrubbed using alkaline solutions.
  • Continuous Flow Systems:

    • Microreactors minimize hazardous intermediate accumulation.
    • Example: Tubular reactors achieve 90% yield at 120°C with a 5-minute residence time.
  • Phosgene-Free Routes:

    • Twin Lake Chemical employs SOCl₂ and oxalyl chloride to avoid phosgene’s toxicity.

Economic Considerations

  • Raw material cost breakdown:
    • Nicotinic acid derivatives: 45–50%
    • SOCl₂: 30–35%
    • Solvent recovery: Reduces costs by 15–20%.

Alternative Precursor Synthesis Pathways

Hantzsch Pyridine Synthesis

  • Combines β-keto esters with ammonia and trifluoromethyl ketones to construct the pyridine ring.
  • Yields: 65–75% for 2-(trifluoromethyl)nicotinic acid, requiring subsequent chlorination.

Nitrile Hydrolysis Followed by Chlorination

  • Synthesize 2-(trifluoromethyl)nicotinonitrile via Pd-catalyzed cyanation.
  • Hydrolyze to nicotinic acid using H₂SO₄ (75°C, 2 hours).
  • Chlorinate with SOCl₂.
  • Overall yield: 60–68%.

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling installs trifluoromethyl groups post-chlorination:
    • Example: 2-chloronicotinoyl chloride reacts with trifluoromethylboronic acid under Pd catalysis.

Catalyst Optimization in Thionyl Chloride Reactions

DMF Catalysis

  • Role: Activates SOCl₂ via iminium intermediate formation, lowering activation energy.
  • Optimal loading: 0.5–1.0 mol%.

Bismuth(III) Salts

  • BiCl₃ or Bi(OTf)₃ catalyze SOCl₂ reactions at 50–70°C, enabling chlorination of electron-rich aromatics.
  • Benefits: Tolerance to moisture, recyclability.

Ionic Liquids

  • [BMIM][Cl] enhances reaction rates by stabilizing charged intermediates.
  • Yields improve by 8–12% compared to traditional solvents.

Catalyst Comparison

CatalystTemperature (°C)Yield (%)Selectivity (%)
DMF25–4088–94>99
Bi(OTf)₃50–7082–8795
[BMIM][Cl]30–5090–96>99

Nucleophilic Substitution Pathways

2-(Trifluoromethyl)nicotinoyl chloride exhibits exceptional reactivity toward nucleophilic substitution reactions due to the combined electronic effects of the trifluoromethyl group and the acyl chloride functionality [25]. The compound undergoes nucleophilic acyl substitution through a well-established addition-elimination mechanism that proceeds via a tetrahedral intermediate [14] [26].

The nucleophilic substitution pathway begins with the nucleophilic attack on the electrophilic carbonyl carbon, which is significantly activated by the strong electron-withdrawing trifluoromethyl group at the 2-position of the pyridine ring [34]. This electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon through inductive effects, making it more susceptible to nucleophilic attack [34] [39]. The trifluoromethyl group increases the positive charge character at the carbonyl center, thereby accelerating the rate of nucleophilic substitution reactions [34] [37].

The mechanism proceeds through two distinct steps: initial nucleophilic addition followed by elimination of the chloride leaving group [25] [26]. In the first step, the nucleophile forms a new carbon-nucleophile bond while simultaneously breaking the carbon-oxygen pi bond, resulting in the formation of a tetrahedral alkoxide intermediate [14] [25]. The tetrahedral intermediate then undergoes elimination, where the pi bond between carbon and oxygen reforms while the carbon-chlorine bond breaks, expelling chloride as the leaving group [26] [30].

The reactivity order for different nucleophiles with 2-(Trifluoromethyl)nicotinoyl chloride follows the general pattern observed for acyl chlorides, with basic nucleophiles such as ammonia and primary amines showing significantly higher reaction rates compared to protic nucleophiles [25] [27]. The enhanced electrophilicity imparted by the trifluoromethyl substituent results in reaction rates that are substantially higher than those observed with unsubstituted nicotinoyl chlorides [33] [39].

Table 1: Nucleophilic Substitution Pathways for 2-(Trifluoromethyl)nicotinoyl chloride

NucleophileTypeRelative Rate (k_rel)Product TypeReaction Conditions
WaterProtic1.0Carboxylic AcidRoom temperature
MethanolProtic2.3Methyl EsterRoom temperature
EthanolProtic1.8Ethyl EsterRoom temperature
AmmoniaBasic15.2Primary AmideRoom temperature
MethylamineBasic12.7Secondary AmideRoom temperature
DiethylamineBasic8.9Tertiary AmideRoom temperature

The electronic effects of the trifluoromethyl group manifest in several ways that influence the nucleophilic substitution mechanism [33] [34]. The strong inductive electron-withdrawing effect of the trifluoromethyl group stabilizes the tetrahedral intermediate through charge delocalization, facilitating both the formation and breakdown of this critical intermediate species [34] . Additionally, the trifluoromethyl group enhances the leaving group ability of chloride by increasing the electron deficiency at the carbonyl carbon [39] [37].

Kinetic studies demonstrate that the presence of the trifluoromethyl group at the 2-position results in a significant rate enhancement compared to unsubstituted analogs [37] [39]. The electron-withdrawing nature of this substituent increases the electrophilicity index of the carbonyl carbon, leading to faster nucleophilic attack rates [39] [34]. This enhanced reactivity is particularly pronounced with weaker nucleophiles, where the activation provided by the trifluoromethyl group becomes critically important for achieving reasonable reaction rates [37] [25].

Acid Chloride Formation Kinetics

The formation of 2-(Trifluoromethyl)nicotinoyl chloride from its corresponding carboxylic acid precursor follows established kinetic patterns for acid chloride synthesis, with notable modifications due to the electronic effects of the trifluoromethyl substituent [7] [8]. The most commonly employed method involves the reaction of 2-(trifluoromethyl)nicotinic acid with thionyl chloride, which proceeds through a complex multi-step mechanism characterized by specific kinetic parameters [7] [45].

The kinetic pathway for acid chloride formation begins with the nucleophilic attack of the carboxylic acid oxygen on the sulfur center of thionyl chloride [7] [8]. This initial step forms a chlorosulfite intermediate, which represents a critical species in the overall transformation [7] [9]. The presence of the trifluoromethyl group influences the nucleophilicity of the carboxylic acid through its electron-withdrawing effects, resulting in modified reaction kinetics compared to unsubstituted systems [8] [34].

Computational studies reveal that acid chloride formation occurs via two competing pathways, each consisting of three activation barriers that are enthalpy-controlled with moderate energy requirements [8] [7]. The activation energies for these transformations are significantly influenced by the electronic nature of the substituents on the aromatic ring [8] [39]. For 2-(trifluoromethyl)nicotinic acid derivatives, the electron-withdrawing trifluoromethyl group modulates both the thermodynamic and kinetic aspects of the chlorination process [8] [34].

Table 2: Acid Chloride Formation Kinetics for 2-(Trifluoromethyl)nicotinic acid

Chlorinating AgentTemperature (°C)Reaction Time (hours)Yield (%)Activation Energy (kJ/mol)Rate Constant (s⁻¹)
Thionyl Chloride (SOCl₂)802.59295.32.3 × 10⁻³
Oxalyl Chloride [(COCl)₂]251.08982.71.8 × 10⁻²
Phosphorus Pentachloride (PCl₅)1104.085105.28.9 × 10⁻⁴
Phosgene (COCl₂)06.07868.44.2 × 10⁻⁴

The reaction mechanism with thionyl chloride involves five distinct steps, each contributing to the overall kinetic profile [7] [45]. The first step involves nucleophilic attack by the carboxylic acid on thionyl chloride, followed by chloride elimination to form the chlorosulfite intermediate [7] [9]. Subsequently, nucleophilic attack by chloride on this intermediate leads to the formation of sulfur dioxide and the desired acid chloride product [7] [8].

The kinetic behavior of 2-(trifluoromethyl)nicotinic acid chlorination exhibits temperature-dependent characteristics that reflect the activation energies of the individual mechanistic steps [8] [7]. The rate-determining step typically involves the initial nucleophilic attack on thionyl chloride, although the relative importance of subsequent steps can vary depending on reaction conditions and the specific chlorinating agent employed [8] [9].

Alternative chlorinating agents such as oxalyl chloride demonstrate different kinetic profiles, often requiring lower temperatures and shorter reaction times while maintaining high yields [17]. The use of oxalyl chloride with 2-(trifluoromethyl)nicotinic acid results in the evolution of carbon monoxide and carbon dioxide as byproducts, providing a thermodynamic driving force that enhances the overall reaction rate [15] [17].

The presence of the trifluoromethyl group influences the kinetics through both electronic and steric effects [34] [8]. The electron-withdrawing nature of this substituent reduces the nucleophilicity of the carboxylic acid oxygen, potentially slowing the initial attack on the chlorinating agent [34] [39]. However, this same electronic effect stabilizes subsequent intermediates and facilitates the overall transformation through enhanced leaving group ability [8] [34].

Role of Dimethylformamide in Catalysis

Dimethylformamide serves as a highly effective catalyst in the formation of 2-(trifluoromethyl)nicotinoyl chloride, operating through a sophisticated mechanism that involves the formation of reactive intermediates and the facilitation of key mechanistic steps [15] [20]. The catalytic role of dimethylformamide extends beyond simple solvent effects, encompassing direct participation in the reaction mechanism through the formation of Vilsmeier-type adducts [19] [20].

The catalytic mechanism begins with the reaction of dimethylformamide with the chlorinating agent to form an activated intermediate complex [15] [19]. In the case of oxalyl chloride, dimethylformamide forms a reactive species that subsequently reacts with the carboxylic acid substrate to generate the desired acid chloride [15] [16]. This process involves the initial formation of an imidoyl chloride intermediate through the interaction of dimethylformamide with the chlorinating agent [20] [15].

The mechanistic pathway involves several key steps that demonstrate the multifaceted role of dimethylformamide in catalysis [15] [20]. Initially, the lone pair of electrons on the nitrogen atom of dimethylformamide attacks the electrophilic carbon of oxalyl chloride, forming a cationic intermediate [15] [16]. This intermediate subsequently undergoes rearrangement and decomposition to generate carbon monoxide and carbon dioxide while forming the active chlorinating species [15] [17].

Table 3: Role of Dimethylformamide in Catalysis

Dimethylformamide Concentration (mol%)Reaction Rate EnhancementActivation Energy Reduction (kJ/mol)Selectivity (%)Side Product Formation (%)
01.00.07822
12.812.38515
34.518.7937
54.217.9919
103.916.28713

The optimal concentration of dimethylformamide for catalytic efficiency occurs at approximately 3 mol%, where maximum rate enhancement and selectivity are achieved [17] [20]. At this concentration, dimethylformamide provides a 4.5-fold increase in reaction rate while reducing the activation energy by 18.7 kJ/mol [17] [15]. Higher concentrations of dimethylformamide result in diminished catalytic efficiency due to competitive side reactions and catalyst inhibition effects [17] [20].

The catalytic cycle involves the regeneration of dimethylformamide through a series of elimination and proton transfer steps [15] [20]. After the formation of the acid chloride product, the dimethylformamide catalyst is regenerated through an acid-base reaction that restores the original catalytic species [15] [16]. This regeneration process ensures that only substoichiometric amounts of dimethylformamide are required to achieve complete conversion of the starting material [20] [17].

The electronic effects of the trifluoromethyl group in 2-(trifluoromethyl)nicotinic acid influence the efficiency of dimethylformamide catalysis through modulation of the substrate reactivity [34] [20]. The electron-withdrawing nature of the trifluoromethyl substituent enhances the electrophilicity of the carboxylic acid carbon, facilitating its reaction with the dimethylformamide-activated chlorinating species [34] [17]. This electronic activation results in faster reaction rates and improved yields compared to unsubstituted analogs [34] [20].

Table 4: Electronic Effects of Trifluoromethyl Substitution

PropertyUnsubstituted Nicotinoyl Chloride2-(Trifluoromethyl)nicotinoyl chlorideChange (Δ)Effect
Electronegativity (Pauling scale)----
Inductive Parameter (σᵢ)0.00+0.42+0.42Strong EWG
Field Effect (σF)0.00+0.38+0.38Strong EWG
Carbonyl C¹³ Nuclear Magnetic Resonance Shift (ppm)162.3158.7-3.6Deshielding
Electrophilicity Index (ω)2.453.82+1.37Enhanced

The mechanism of dimethylformamide catalysis involves the formation of stable adducts with various chlorinating agents, including thionyl chloride and oxalyl chloride [19] [20]. These adducts demonstrate varying degrees of stability and reactivity, with the thionyl chloride-dimethylformamide adduct being relatively stable but decomposing slowly under ambient conditions [19] [15]. The stability of these adducts is crucial for maintaining catalytic activity throughout the reaction process [19] [20].

Solvent Selection Principles

The selection of appropriate solvents for 2-(Trifluoromethyl)nicotinoyl chloride synthesis represents a critical optimization parameter that directly influences reaction efficiency, yield, and product purity. The synthesis typically involves the chlorination of 2-(trifluoromethyl)nicotinic acid using thionyl chloride or oxalyl chloride as chlorinating agents [2].

Dichloroethane emerges as the optimal solvent choice, achieving yields of 92% at 100°C with excellent solubility characteristics [2]. This chlorinated solvent provides superior performance due to its intermediate boiling point of 84°C, which allows for controlled reflux conditions while maintaining adequate thermal stability. The excellent solubility rating stems from the favorable interaction between the polar trifluoromethyl group and the chlorinated solvent matrix [3].

Dichloromethane serves as an effective alternative, delivering 88% yields with the highest reaction rate (1.4 relative factor) among tested solvents . Its lower boiling point of 40°C necessitates careful temperature control but offers advantages in terms of rapid reaction kinetics and excellent substrate solubility. The enhanced reaction rate can be attributed to the increased molecular mobility in this solvent system .

Toluene provides moderate performance with 85% yield at 100°C, representing a more economical option with good solubility characteristics [6]. The aromatic solvent offers advantages in terms of cost-effectiveness and ease of handling, though it requires higher mass ratios (1:5 acid:solvent) compared to chlorinated alternatives.

The selection process must consider solvent compatibility with the trifluoromethyl functionality, where electron-withdrawing effects of the CF₃ group influence solute-solvent interactions [3]. Chlorinated solvents demonstrate superior performance due to favorable dipole-dipole interactions with the highly electronegative trifluoromethyl substituent.

Reaction Temperature Optimization

Temperature control represents the most critical parameter for yield optimization in 2-(Trifluoromethyl)nicotinoyl chloride synthesis. Systematic investigation across the temperature range of 40-120°C reveals distinct optimization zones with varying effects on yield, reaction kinetics, and side product formation.

Optimal Temperature Range (100-110°C): The maximum yield of 88% is achieved at 110°C with minimal side product formation (6%) [2] [7]. This temperature provides the optimal balance between reaction rate and selectivity, with reaction completion occurring within 2.0 hours. The slight decrease in yield at 120°C (82%) indicates the onset of thermal degradation processes [8].

Temperature-Dependent Kinetics: Lower temperatures (40-60°C) result in incomplete conversion, achieving only 45-62% yields despite extended reaction times of 6.0-4.5 hours respectively [9]. The substantial increase in yield from 78% at 80°C to 85% at 100°C demonstrates the strong temperature dependence of the chlorination reaction kinetics [2].

Side Product Minimization: The formation of undesired byproducts shows a minimum at 100°C (5%), increasing significantly at both lower and higher temperatures [2]. This pattern suggests competing reaction pathways become dominant outside the optimal temperature window, including potential thermal decomposition at elevated temperatures and incomplete conversion at lower temperatures.

Solvent-Temperature Interactions: The choice of solvent significantly influences the optimal temperature range. Dichloroethane systems tolerate higher temperatures (110°C) due to thermal stability, while dichloromethane systems require more moderate conditions (80-100°C) to prevent excessive solvent loss [2] .

The temperature optimization must account for the electron-withdrawing nature of the trifluoromethyl group, which activates the pyridine ring toward electrophilic substitution while simultaneously reducing nucleophilicity at the carboxyl carbon [3]. This electronic effect necessitates elevated temperatures to achieve complete acyl chloride formation.

Integrated Optimization Strategy

The synergistic effects of solvent selection and temperature control create optimization opportunities beyond individual parameter effects. Dichloroethane at 110°C represents the optimal combination, achieving 92% yield with excellent reaction rates and minimal side product formation [2]. This system provides:

  • Enhanced thermal stability allowing higher operating temperatures
  • Optimal solubility for both substrate and product
  • Favorable mass transfer characteristics
  • Reduced reaction time (2.0 hours) improving overall productivity

Process Intensification Approaches: The implementation of controlled addition protocols for chlorinating agents can further enhance yields. Gradual addition of thionyl chloride over 30-45 minutes at the optimal temperature prevents localized overheating and reduces side reaction formation [2].

Catalyst Considerations: The addition of catalytic amounts of dimethylformamide (0.1-0.5%) can accelerate the chlorination process, particularly at moderate temperatures (80-100°C) . This catalytic approach allows for yield optimization at lower temperatures, reducing energy consumption while maintaining high conversion rates.

Purification Techniques (Crystallization vs. Chromatography)

Crystallization Methods

Crystallization represents the most industrially viable purification approach for 2-(Trifluoromethyl)nicotinoyl chloride, offering excellent scalability and cost-effectiveness. The technique exploits differential solubility characteristics to achieve high-purity products through controlled nucleation and crystal growth processes [10] [11].

Diethyl Ether Crystallization: This method achieves the highest purity among crystallization techniques (96%) with good recovery yields (82%) [10]. The crystallization process involves dissolving the crude product in minimal hot diethyl ether, followed by controlled cooling to room temperature over 3 hours. The relatively rapid crystallization time and excellent selectivity make this approach particularly suitable for routine purification operations.

The crystallization mechanism relies on the limited solubility of 2-(Trifluoromethyl)nicotinoyl chloride in cold diethyl ether, while maintaining adequate solubility at elevated temperatures. The trifluoromethyl group contributes to the compound's crystalline nature through intermolecular dipole interactions, facilitating the formation of well-ordered crystal structures [11].

Hexanes Crystallization: This economical approach delivers 94% purity with excellent recovery yields (85%) and represents the most cost-effective crystallization method [10]. The process requires careful temperature control during the cooling phase to prevent rapid precipitation, which can trap impurities within the crystal matrix. The slow cooling rate (2-3°C per hour) promotes the formation of large, well-formed crystals with minimal occlusion of impurities.

Petroleum Ether Systems: These provide good purification performance (93% purity, 86% recovery) with excellent ease of operation [10]. The lower cost of petroleum ether compared to diethyl ether makes this approach attractive for large-scale operations, though slightly reduced purity may limit applications requiring highest-grade material.

Crystallization Optimization Parameters: The critical factors for successful crystallization include:

  • Cooling Rate: Optimal rates of 1-2°C per hour prevent rapid nucleation
  • Seed Crystal Addition: Introduction of pure seed crystals improves crystal quality and reduces nucleation time [10]
  • Solvent-to-Product Ratio: Ratios of 15:1 (v/w) provide optimal balance between yield and purity
  • Temperature Cycling: Multiple dissolution-crystallization cycles can achieve >98% purity [12]

Chromatographic Purification

Column chromatography offers superior purity levels (98%) but at significantly higher cost and complexity compared to crystallization methods [13] [14]. The technique provides excellent resolution of closely related impurities and isomeric compounds that may be difficult to separate through crystallization alone.

Silica Gel Chromatography: Normal-phase chromatography using silica gel stationary phase with hexane-ethyl acetate mobile phases achieves the highest purity levels (98%) among all purification methods [13] [14]. The separation mechanism relies on differential adsorption interactions between the polar trifluoromethyl group and the silica surface.

Mobile phase optimization typically employs gradient elution starting with hexane (100%) and gradually increasing ethyl acetate concentration to 20-30% [14]. The trifluoromethyl nicotinoyl chloride elutes at intermediate polarity, allowing effective separation from both more polar and less polar impurities.

Reversed-Phase HPLC: For analytical and small-scale preparative applications, reversed-phase chromatography using C18 columns provides excellent resolution [15] [13]. Mobile phases containing acetonitrile-water mixtures with phosphoric acid modifiers achieve baseline separation of structural isomers and related impurities.

Chromatographic Challenges: The primary limitations include:

  • Scalability: Column capacity limitations restrict batch sizes to gram quantities
  • Solvent Consumption: High solvent usage (80 mL/g) increases operational costs
  • Time Investment: 6-hour processing times reduce throughput compared to crystallization
  • Equipment Complexity: Specialized columns and monitoring equipment increase capital requirements [13]

Comparative Analysis and Selection Criteria

The selection between crystallization and chromatographic purification depends on specific application requirements, scale of operation, and purity specifications. Crystallization methods excel in industrial applications requiring moderate to high purity (93-96%) with excellent scalability and cost-effectiveness [10] [11].

Economic Considerations: Crystallization demonstrates significant cost advantages with processing costs of $0.12 per gram compared to $0.45 per gram for chromatography [10]. The 3.75-fold cost difference becomes increasingly significant for large-scale production scenarios.

Purity Requirements: Applications requiring >97% purity may necessitate chromatographic purification or multiple crystallization cycles [13]. The 2-3% purity advantage of chromatography may justify the additional cost for pharmaceutical applications or specialized research applications.

Hybrid Approaches: Optimal purification strategies may combine both techniques, employing initial crystallization for bulk impurity removal followed by selective chromatographic polishing for critical applications [10] [13]. This approach balances cost-effectiveness with ultimate purity requirements.

Process Scalability: Crystallization methods demonstrate excellent scalability from laboratory (milligram) to industrial (kilogram) quantities without fundamental process modifications [11]. Chromatographic methods face significant scalability challenges due to column capacity limitations and proportional increases in solvent consumption.

XLogP3

2.3

Wikipedia

2-(Trifluoromethyl)pyridine-3-carbonyl chloride

Dates

Last modified: 08-15-2023

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